1-oxo-1-phenylpropan-2-yl 3-(1H-indol-3-yl)propanoate

Description

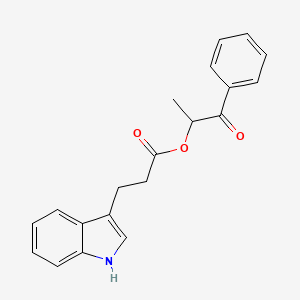

1-Oxo-1-phenylpropan-2-yl 3-(1H-indol-3-yl)propanoate is an ester derivative featuring a phenyl-substituted ketone (1-oxo-1-phenylpropan-2-yl) linked to a propanoate chain bearing an indole moiety at the 3-position. The indole nucleus, a bicyclic aromatic structure, is central to many biologically active compounds, including neurotransmitters and pharmaceuticals.

Properties

IUPAC Name |

(1-oxo-1-phenylpropan-2-yl) 3-(1H-indol-3-yl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO3/c1-14(20(23)15-7-3-2-4-8-15)24-19(22)12-11-16-13-21-18-10-6-5-9-17(16)18/h2-10,13-14,21H,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPUKJYHVXHPTQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=CC=C1)OC(=O)CCC2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801328504 | |

| Record name | (1-oxo-1-phenylpropan-2-yl) 3-(1H-indol-3-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801328504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

12.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24804526 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

799266-15-2 | |

| Record name | (1-oxo-1-phenylpropan-2-yl) 3-(1H-indol-3-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801328504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-oxo-1-phenylpropan-2-yl 3-(1H-indol-3-yl)propanoate typically involves multiple steps, starting with the preparation of the indole and phenyl components. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative can then be esterified with a phenylpropanoyl chloride to form the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

1-oxo-1-phenylpropan-2-yl 3-(1H-indol-3-yl)propanoate undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-oxo-1-phenylpropan-2-yl 3-(1H-indol-3-yl)propanoate is , with a molecular weight of approximately 321.37 g/mol. The compound features both phenyl and indole groups, which are known for their biological activity, making it a candidate for various applications in medicinal chemistry.

Anticancer Activity

Research indicates that indole derivatives possess anticancer properties due to their ability to inhibit cell proliferation and induce apoptosis in cancer cells. The incorporation of the 1-oxo-1-phenylpropan-2-yl moiety may enhance these effects by improving the compound's binding affinity to cellular targets involved in cancer progression.

Case Study:

A study investigating the cytotoxic effects of indole derivatives showed that compounds similar to this compound exhibited significant inhibition of tumor growth in vitro and in vivo models .

Neuroprotective Effects

Indole compounds are also recognized for their neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The structural features of this compound may contribute to its ability to cross the blood-brain barrier, enhancing its therapeutic efficacy.

Research Findings:

A recent investigation highlighted that certain indole derivatives can reduce oxidative stress and inflammation in neuronal cells, suggesting that this compound may have similar protective mechanisms .

Enzyme Inhibition Studies

The compound's unique structure makes it a valuable tool for studying enzyme interactions. Its potential to act as an inhibitor for specific enzymes involved in metabolic pathways can provide insights into drug design and development.

Example:

Studies have shown that derivatives with similar structures can effectively inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes .

Pharmacological Profiling

Pharmacological profiling of this compound can lead to the discovery of new therapeutic agents. By assessing its effects on various biological targets, researchers can identify potential applications in treating diverse diseases.

Mechanism of Action

The mechanism of action of 1-oxo-1-phenylpropan-2-yl 3-(1H-indol-3-yl)propanoate involves its interaction with various molecular targets. The indole ring can bind to specific receptors or enzymes, inhibiting their activity or altering their function . This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activity. The compound may also interact with cellular pathways, modulating signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Structural Analogs

Ester Group Variations

The 1-oxo-1-phenylpropan-2-yl ester group distinguishes the target compound from simpler esters (e.g., methyl, ethyl, or isopropyl) found in analogs:

- Methyl 3-(1-ethyl-1H-indol-3-yl)-3-oxopropanoate (): The methyl ester and ethyl-substituted indole reduce steric bulk compared to the target’s phenyl-ketone group. This may enhance solubility but reduce metabolic stability due to faster esterase-mediated hydrolysis .

- Ethyl 3-(3-(2-ethoxy-2-oxoethyl)-1-methyl-1H-indol-2-yl)propanoate (): The ethoxyethyl side chain introduces additional ester functionality, which may increase polarity but also toxicity risks (e.g., H302 acute oral toxicity) .

Indole Substitutions

Substituents on the indole nitrogen or aromatic ring modulate electronic and steric properties:

- Methyl-(R)-2-(1,3-dioxoisoindolin-2-yl)-3-(2-methyl-1-(pyrimidin-2-yl)-1H-indol-3-yl)propanoate (): The pyrimidinyl group at N1 enhances hydrogen-bonding capacity, while the methyl group at C2 increases steric hindrance. Such substitutions could improve target selectivity in receptor binding .

- Methyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate hydrochloride (): The free amino group enables salt formation (hydrochloride) and participation in acid-base interactions, contrasting with the target’s neutral ketone .

Additional Functional Groups

- Methyl 2-((2-hydroxybenzylidene)amino)-3-(1H-indol-3-yl)propanoate (): The Schiff base (hydroxybenzylidene) enables metal chelation, relevant in corrosion inhibition applications—a property absent in the target compound .

Comparative Data Table

*Calculated molecular weight based on formula C19H17NO3.

Biological Activity

1-Oxo-1-phenylpropan-2-yl 3-(1H-indol-3-yl)propanoate, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 330.39 g/mol. The compound features a phenyl group and an indole moiety, which are known to enhance biological activity through various mechanisms.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to the indole structure. For instance, compounds derived from indole have shown significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cells. Research indicates that modifications in the structure can lead to enhanced cytotoxic effects while minimizing toxicity to normal cells .

Table 1: Cytotoxicity of Indole Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 1-Oxo-1-phenylpropan-2-yl ... | MCF-7 | 12.5 | |

| Indole derivative A | HepG2 | 15.0 | |

| Indole derivative B | MCF-7 | 10.0 |

The mechanisms through which these compounds exert their effects include:

- Apoptosis Induction : Many indole derivatives trigger apoptosis in cancer cells via intrinsic pathways, leading to cell death.

- Cell Cycle Arrest : Certain compounds can halt the progression of the cell cycle, particularly at the G2/M phase, effectively preventing cancer cell proliferation.

- Inhibition of Tumor Growth : In vivo studies have shown that these compounds can significantly reduce tumor size in animal models.

Study on Breast Cancer Cells

A notable study evaluated the cytotoxic effects of several indole derivatives on MCF-7 cells using the MTT assay. The results demonstrated that modifications to the phenyl and propanoyl groups could enhance anticancer activity while reducing toxicity to normal cells .

Study on Hepatocellular Carcinoma

Another investigation focused on the antitumor activity against HepG2 cells, revealing that specific derivatives exhibited promising results with IC50 values lower than those of established chemotherapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.